3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
This compound belongs to the 1,2,4-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The structure includes a 4-chlorobenzylthio group at position 3 and a propanoic acid moiety at position 4. The propanoic acid group contributes to solubility in polar solvents and may facilitate interactions with biological receptors via hydrogen bonding or ionic interactions.
Synthesis typically involves reacting 3-substituted 1,2,4-triazin-5(2H)-ones with benzylthiol derivatives under acidic conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
3-[3-[(4-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRPHMCLZBWKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazine intermediate.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (CAS 898607-83-5)
- Key Differences : Bromine replaces chlorine at the benzyl position.
- Impact: Molecular Weight: 370.22 (vs. 353.81 for chloro analog). Reactivity: C-Br bonds are more reactive than C-Cl in nucleophilic substitution, which may influence metabolic stability .
Table 1: Halogen-Substituted Analogs
| Compound | Substituent (X) | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| 4-Chloro derivative | Cl | 353.81 | 2.1 |
| 4-Bromo derivative (BH56926) | Br | 370.22 | 2.5 |
*Estimated using fragment-based methods.
Amino-Substituted Derivatives
3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid
- Key Differences: Amino group at position 4 and 4-methylbenzylthio group.
- Impact: Solubility: The amino group enhances polarity, improving solubility in aqueous media. Reactivity: Amino groups participate in hydrogen bonding and condensation reactions, enabling diverse derivatization .
3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (sc-344349)
Sulfur-Modified Analogs
3-(5-Oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (CAS 7338-78-5)
Heterocyclic-Fused Derivatives
3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic Acid
- Key Differences : Incorporates a thiazole ring fused to the triazine.
- Steric Effects: Bulky substituents may hinder binding to compact active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
